2-Acetyl-1-aminonaphthalene
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Overview
Description
2-Acetyl-1-aminonaphthalene, also known as N-Acetyl-1-aminonaphthalene, is a derivative of naphthalene . It has a molecular formula of C12H11NO and a molecular weight of 185.22 . It is a pale violet crystalline powder .
Synthesis Analysis
The synthesis of naphthalene derivatives, including this compound, has been achieved through a “building-blocks approach” connected through a-bond, double bond, and triple bond . The synthesis of naphthalene amino esters and arylnaphthalene lactone lignans through tandem reactions of 2-alkynylbenzonitriles has also been reported .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C12H11NO . The molecular-orbital calculations of the HOMO and LUMO levels were performed using the density functional .Chemical Reactions Analysis
The chemical reactions of this compound involve the transamination of the fluorogenic substrate NMA . The reactions were conducted in microtiter plates (MTPs) and displayed low background interference, high sensitivity (μM magnitude), and a wide dynamic range .Physical and Chemical Properties Analysis
This compound is a pale violet crystalline powder . It has a melting point of 156-160 °C and a boiling point of 319.45°C . It has a density of 1.0936 and a refractive index of 1.5300 . It is slightly soluble in DMSO and methanol .Scientific Research Applications
Detection in Fossil Fuels : 2-Acetyl-1-aminonaphthalene, a mutagen, is a dominant aromatic amine species in several fossil fuels. It can be isolated using a high-performance liquid chromatographic procedure, aiding in the detection and analysis of fossil fuel components (Tomkins, Ostrum, & Caton, 1982).
Enzymatic Activity in Liver Cytosol : The enzyme N-acetyltransferase in liver cytosol of various mammalian species can acetylate this compound. This enzyme activity varies across species and is linked to the metabolism of certain carcinogenic compounds (Lower & Bryan, 1973).
Chemical Synthesis : This compound is used in chemical synthesis processes, such as in the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives, demonstrating its utility in organic chemistry (Tian, Pletnev, & Larock, 2003).
Fluorosensor Development : It has been utilized in the development of a chiral fluorosensor for enantioselective sensing of chiral carboxylic acids, including amino acids and aliphatic acids, indicating its application in analytical chemistry (Mei & Wolf, 2004).
Mutagenic and Carcinogenic Properties : Research has explored the mutagenic and carcinogenic properties of N-hydroxy-aminonaphthalenes, related to this compound, in biological systems (Belman, Troll, Teebor, & Mukai, 1968).
Electroanalytical Determination : The compound has been studied in the context of electroanalytical determination, specifically using carbon-based electrodes for sensitive determination of aminonaphthalenes (Zavázalová, Ghica, Schwarzová-Pecková, Barek, & Brett, 2015).
Photophysical Properties Study : The effect of regioisomeric naphthalimide acetylide ligands on the photophysical properties of N^N Pt(II) bisacetylide complexes has been investigated, showing different properties based on the ligand structure, relevant to the field of photophysical chemistry (Liu, Zhang, & Zhao, 2014).
Future Directions
Properties
IUPAC Name |
1-(1-aminonaphthalen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTUCZUPMWNTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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